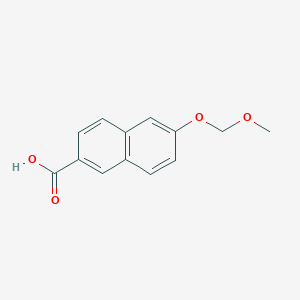

6-Methoxymethoxynaphthalene-2-carboxylic acid

Description

6-Methoxy-2-naphthoic acid (CAS: 2471-70-7), also known as 6-Methoxynaphthalene-2-carboxylic acid, is a naphthalene derivative with a methoxy group at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₁₂H₁₀O₃, and it has a molecular weight of 202.21 g/mol . This compound is widely recognized in pharmaceutical research as a reference standard for impurities in non-steroidal anti-inflammatory drugs (NSAIDs), particularly Naproxen, where it is designated as Naproxen Impurity O (EP) and Naproxen Related Compound A (USP) .

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

6-(methoxymethoxy)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-16-8-17-12-5-4-9-6-11(13(14)15)3-2-10(9)7-12/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

YADSXVONQHIUDP-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Halogenation and Hydroxy Aromatic Carboxylic Acid Formation

A foundational step involves halogenation of β-naphthol (2-naphthol) to form 6-bromo-2-naphthol. This intermediate is crucial for subsequent carbonylation reactions. The halogenation is typically conducted by reacting β-naphthol with brominating agents under controlled conditions.

Following halogenation, hydroxy aromatic carboxylic acids such as 6-hydroxy-2-naphthoic acid are prepared by carbonylation of the hydroxy aromatic halide in the presence of reactive alcohol solvents and catalytic amounts of Group VIII metal catalysts, especially zero-valent palladium complexes with phosphine ligands. This catalytic system facilitates the introduction of the carboxyl group at the 2-position of the naphthalene ring.

Methoxylation and Methylation Steps

Methoxylation is achieved by reacting hydroxy intermediates with methylating agents such as dimethyl sulfate in the presence of bases like potassium carbonate. For example, methylation of 6-hydroxy-1-naphthalenecarboxylic acid in butyl acetate solvent at elevated temperatures (75–90 °C) leads to methyl esters and methoxy-substituted products. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm the formation of methyl 6-methoxynaphthalene-2-carboxylate.

In some routes, sodium methoxide in the presence of copper(I) iodide is used for methoxylation of brominated naphthalene derivatives, providing an efficient substitution of bromine atoms with methoxy groups.

Haloform Reaction and Carboxylic Acid Formation

Conversion of acetylated intermediates to carboxylic acids is performed via haloform reactions. For instance, 2-acetyl-5-bromo-6-methoxynaphthalene can be transformed into 5-bromo-6-methoxynaphthalene-2-carboxylic acid by treatment with halogenating agents and base, which cleaves the methyl ketone to the corresponding carboxylic acid.

Esterification and De-esterification

Esterification is commonly done using methanol under acidic or basic conditions to protect the carboxyl group during further transformations. Subsequent de-esterification (hydrolysis) with sodium hydroxide regenerates the free carboxylic acid. These steps are critical for purification and isolation of the target compound with high purity.

Multi-step Synthesis Example

A representative 7-step synthetic route starting from 2-naphthol involves:

- Bromination of 2-naphthol to 6-bromo-2-naphthol

- Methylation with dimethyl sulfate to introduce methoxy groups

- Friedel-Crafts acylation to introduce acetyl groups

- Haloform reaction to convert acetyl to carboxylic acid

- Esterification with methanol

- Methoxylation using sodium methoxide and copper(I) iodide

- De-esterification with sodium hydroxide to yield 5,6-dimethoxynaphthalene-2-carboxylic acid (a close analogue)

This method achieves an overall yield of approximately 46%, demonstrating efficiency and scalability.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Brominating agent, β-naphthol | 6-Bromo-2-naphthol | High | Controlled halogenation |

| Carbonylation | Pd catalyst, reactive alcohol solvent | 6-Hydroxy-2-naphthoic acid | Moderate | Group VIII metal catalyst |

| Methylation (Methoxylation) | Dimethyl sulfate, K2CO3, butyl acetate, 75-90 °C | Methyl 6-methoxynaphthalene-2-carboxylate | High | Monitored by TLC |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis acid catalyst | 2-Acetyl-5-bromo-6-methoxynaphthalene | Moderate | Introduction of acetyl group |

| Haloform Reaction | Halogenating agent, base | 5-Bromo-6-methoxynaphthalene-2-carboxylic acid | Moderate | Converts acetyl to carboxylic acid |

| Esterification | Methanol, acid/base catalyst | Methyl ester | High | Protects carboxyl group |

| De-esterification | Sodium hydroxide | 6-Methoxymethoxynaphthalene-2-carboxylic acid | High | Final acid product |

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Column Chromatography: Silica gel employed for purification of intermediates.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structure and substitution patterns.

- Melting Point Determination: Assesses purity and identity.

- Filtration and Washing: Removal of solids and impurities post-reaction.

Research and Optimization Notes

- Use of palladium catalysts with phosphine ligands enhances carbonylation efficiency and selectivity.

- Careful temperature control during methylation and methoxylation steps prevents side reactions and degradation.

- Copper(I) iodide catalysis facilitates efficient methoxylation of brominated intermediates.

- Multi-step synthetic routes have been optimized to improve overall yields from previous literature values (~34%) to about 46%.

- The compound's biological activities, such as antibacterial effects, have been explored, indicating the importance of purity and structural integrity in synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxymethoxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of 6-methoxynaphthalene-2-carboxylic acid derivatives with aldehyde or carboxylic acid groups.

Reduction: Formation of 6-methoxynaphthalene-2-carboxylic alcohol or aldehyde.

Substitution: Formation of nitrated or halogenated derivatives of 6-methoxymethoxynaphthalene-2-carboxylic acid.

Scientific Research Applications

6-Methoxymethoxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxymethoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and functional differences between 6-Methoxy-2-naphthoic acid and its analogues:

Biological Activity

6-Methoxymethoxynaphthalene-2-carboxylic acid (MMNCA) is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of MMNCA, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

MMNCA is characterized by its naphthalene core with methoxy and carboxylic acid functional groups. This structure is crucial for its interaction with biological targets, influencing its solubility and bioactivity.

Research indicates that MMNCA exhibits multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : MMNCA has been shown to inhibit specific enzymes involved in steroid metabolism, particularly aldo-keto reductase 1C3 (AKR1C3), which is significant in the context of castration-resistant prostate cancer (CRPC) .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially impacting conditions such as ulcerative colitis through the regulation of cytokine production .

Anticancer Activity

MMNCA has demonstrated promising anticancer properties, particularly through its action as an AKR1C3 inhibitor. This inhibition leads to reduced production of testosterone and dihydrotestosterone, which are critical in the progression of CRPC. In vitro studies have shown that MMNCA effectively blocks AKR1C3-mediated pathways, leading to decreased cell proliferation in cancer models .

Anti-inflammatory Effects

In animal models of ulcerative colitis, compounds structurally related to MMNCA have been observed to alleviate symptoms by suppressing pro-inflammatory cytokines such as IL-6 and enhancing anti-inflammatory cytokines like IL-10. This suggests that MMNCA may share similar therapeutic potential .

Case Study 1: Inhibition of AKR1C3

A study focused on the analog (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid highlighted the efficacy of MMNCA derivatives in inhibiting AKR1C3. The study reported significant reductions in testosterone levels in LNCaP-AKR1C3 cells, indicating a potential pathway for treating hormone-sensitive cancers .

Case Study 2: Ulcerative Colitis Model

In a mouse model treated with dextran sodium sulfate (DSS) to induce ulcerative colitis, compounds similar to MMNCA demonstrated reduced inflammatory markers and improved gut microbiota diversity. This suggests that MMNCA could play a role in restoring gut health by modulating inflammatory responses .

Data Tables

Q & A

Q. What are the optimized synthetic routes for preparing 6-Methoxymethoxynaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard reagent intermediates. For example, 6-methoxy-2-bromonaphthalene is treated with magnesium to form the Grignard reagent, followed by carboxylation with CO₂ to yield 6-methoxy-2-naphthoic acid (50% yield) . Key variables include solvent choice (e.g., THF or diethyl ether), temperature control during Grignard formation (0–5°C), and CO₂ gas flow rate. Impurities like unreacted bromonaphthalene can be minimized via recrystallization in ethanol-water mixtures.

Q. How can researchers validate the purity of synthesized 6-Methoxymethoxynaphthalene-2-carboxylic acid?

- Methodological Answer : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30), monitoring at 254 nm. Impurity thresholds (e.g., ≤0.1% 2-naphthol) should align with pharmacopeial standards .

- NMR : Confirm the absence of residual solvents (e.g., THF) via ¹H NMR (DMSO-d₆, 400 MHz). Key peaks: aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm .

Q. What safety protocols are critical when handling 6-Methoxymethoxynaphthalene-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Storage : Store below 25°C in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation. Avoid long-term storage; degradation products may include quinones .

Advanced Research Questions

Q. How can enzymatic methods improve regioselective functionalization of 6-Methoxymethoxynaphthalene-2-carboxylic acid?

- Methodological Answer : Recombinant E. coli expressing CYP199A2 catalyzes regioselective hydroxylation at the 6- and 7-positions of naphthalene derivatives. Optimize reaction conditions:

- Substrate concentration : 10–20 mM in phosphate buffer (pH 7.4).

- Cofactor recycling : Use glucose dehydrogenase (GDH) with NADPH to sustain activity.

Reported yields for analogous compounds (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) reach 65–70% .

Q. How should researchers address contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data may arise from polymorphism or solvent effects. Mitigation strategies:

Q. What strategies optimize the catalytic efficiency of cross-coupling reactions involving 6-Methoxymethoxynaphthalene-2-carboxylic acid?

- Methodological Answer : For Suzuki-Miyaura coupling:

- Catalyst : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ base in DMF/H₂O (3:1).

- Ligand effects : Bulky ligands (e.g., SPhos) enhance steric control for ortho-substituted products.

Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1). Purify via silica gel chromatography, eluting with gradient polarity .

Key Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.